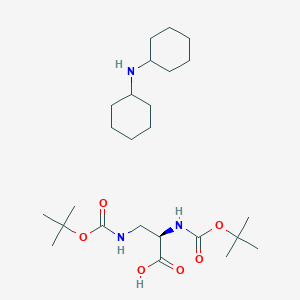
Boc-D-Dap(Boc)-OH DCHA
Übersicht
Beschreibung
“Boc-D-Dap(Boc)-OH DCHA” is a type of amino acid derivative . It’s also known as "methyl (2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride" . It’s important to note that this compound is not intended for therapeutic purposes and cannot be sold to patients .
Molecular Structure Analysis
The molecular formula of “Boc-D-Dap(Boc)-OH DCHA” is C9H19ClN2O4 . The InChI key, which is a unique identifier for chemical substances, is IKRXWXBVGWAKNK-FYZOBXCZSA-N .Physical And Chemical Properties Analysis
“Boc-D-Dap(Boc)-OH DCHA” has a molecular weight of 254.71 . It should be stored at 2-8 °C .Wissenschaftliche Forschungsanwendungen
Stereoselective Synthesis
Boc-D-Dap(Boc)-OH DCHA is used in the stereoselective synthesis of various compounds. A notable example is its role in the synthesis of N-Boc-dolaproine, an amino acid residue of the antineoplastic pentapeptide Dolastatin 10. This synthesis employs the Baylis–Hillman reaction for a stereoselective outcome (Almeida & Coelho, 2003).
Polymer-Albumin Conjugate for Drug Delivery
The compound has been utilized in developing polymer-albumin conjugates for enhancing the delivery of macromolecular platinum drugs into cancer cells. By copolymerizing with other monomers, it aids in the formation of nanoparticles which demonstrate superior toxicity against cancer cells (Dağ et al., 2015).
Anticancer Activity
Research on derivatives of betulin and betulinic acid has highlighted the potential anticancer role of Boc-D-Dap(Boc)-OH. Specifically, its esters have shown enhanced solubility and specific toxicity against epidermoid carcinoma cells, indicating a promising avenue for cancer treatment (Drąg-Zalesińska et al., 2015).
Conjugated Donor/Acceptor/Passivator Polymer
In polymer chemistry, Boc-D-Dap(Boc)-OH DCHA has been part of the synthesis of a conjugated donor/acceptor/passivator polymer. This innovative approach uses Boc protection to facilitate the construction of complex polymers with potential applications in electronic and material science (Devasagayaraj & Tour, 1999).
Peptide Synthesis and Labeling
The compound is also integral in the synthesis of peptides, including those used in medical imaging and drug development. For instance, its use in orthogonally protected artificial amino acids aids in efficient peptide synthesis and labeling with certain radiopharmaceuticals (Shen et al., 2013).
Synthesis of Complex Peptides
It plays a role in the synthesis of complex peptides such as the tetradecapeptide Ac-Asp1-Arg2-Val3-Tyr4-lle5-His6-Pro7-Phe8-His9-Leu10-Leu11-Val12-Tyr13-Ser14-OH, demonstrating its versatility in peptide chemistry (Nguyen et al., 1985).
Eigenschaften
IUPAC Name |
(2R)-2,3-bis[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O6.C12H23N/c1-12(2,3)20-10(18)14-7-8(9(16)17)15-11(19)21-13(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKLGZKZRIVIE-DDWIOCJRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-Dap(Boc)-OH DCHA | |
CAS RN |
1423018-02-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423018-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



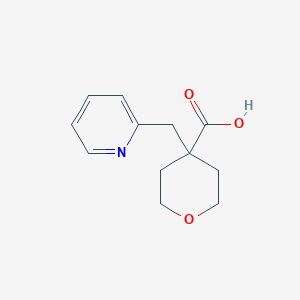
![4-[(4-Methoxyphenyl)methyl]oxane-4-carbonitrile](/img/structure/B3027806.png)
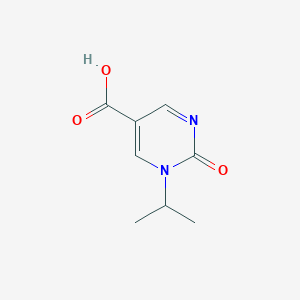
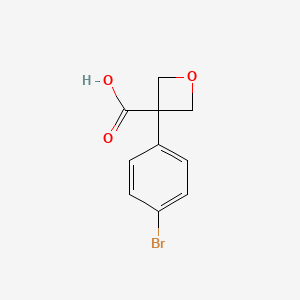



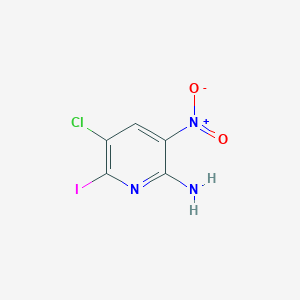

![3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine](/img/structure/B3027819.png)

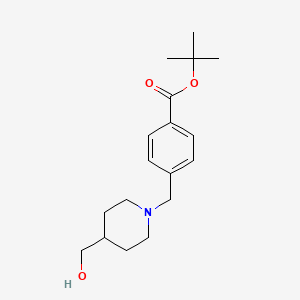
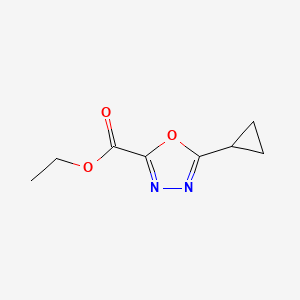
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)